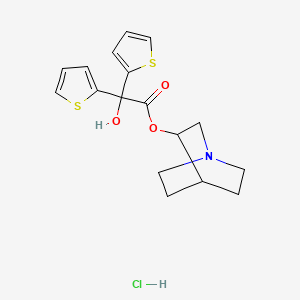
3,4-Methylenedioxy-N-methylphentermine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Methylenedioxy-N-methylphentermine is a lesser-known psychedelic drug. This compound is structurally related to other well-known psychedelics such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
準備方法
The synthesis of 3,4-Methylenedioxy-N-methylphentermine involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining purity and yield .
化学反応の分析
3,4-Methylenedioxy-N-methylphentermine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This reaction can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 3,4-Methylenedioxy-N-methylphentermine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for serotonin, norepinephrine, and dopamine, similar to other psychedelics . This interaction leads to altered mood, perception, and cognition . The molecular targets include serotonin receptors and transporters, which play a key role in its psychoactive effects .
類似化合物との比較
3,4-Methylenedioxy-N-methylphentermine is similar to other compounds such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxyamphetamine (MDA): Known for its psychedelic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine: Another compound with similar psychoactive properties.
What sets this compound apart is its unique structure and the specific effects it produces, which are slightly different from those of MDMA and MDA .
特性
CAS番号 |
81262-69-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3 |
InChIキー |
CRFWCCGPRXKZSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC2=C(C=C1)OCO2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


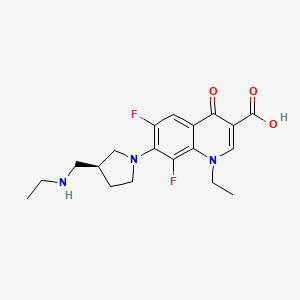
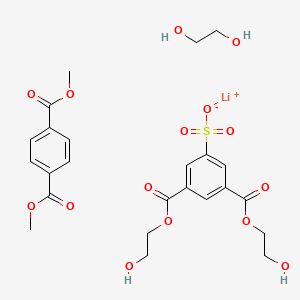

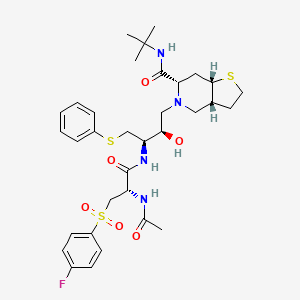
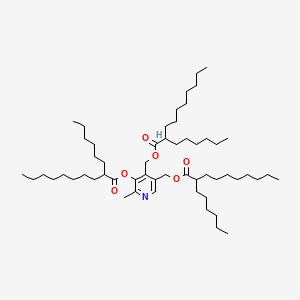
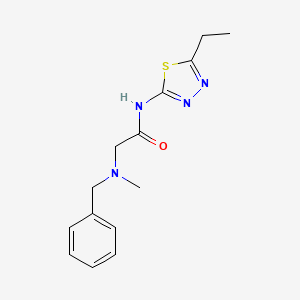
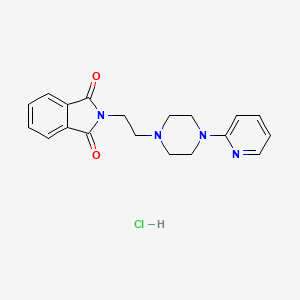
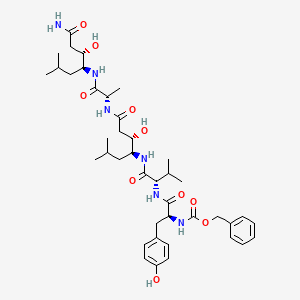
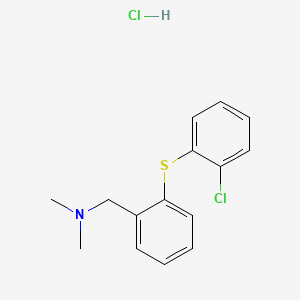
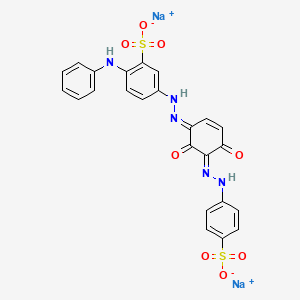
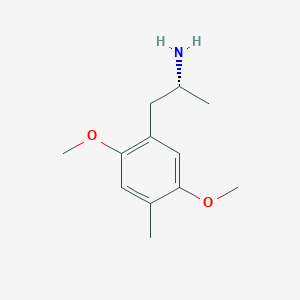

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
